molecular formula C14H10F2O B8360859 1-(3',4'-Difluorobiphenyl-4-yl)ethanone

1-(3',4'-Difluorobiphenyl-4-yl)ethanone

Cat. No.: B8360859
M. Wt: 232.22 g/mol
InChI Key: UAGILSLZINBSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3',4'-Difluorobiphenyl-4-yl)ethanone (CAS: N/A†) is a fluorinated acetophenone derivative featuring a biphenyl backbone substituted with fluorine atoms at the 3' and 4' positions of the distal phenyl ring and a ketone group at the para position of the proximal phenyl ring. These compounds are synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation and serve as intermediates for chalcone derivatives with reported antibacterial, analgesic, and antipyretic activities .

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

1-[4-(3,4-difluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3

InChI Key

UAGILSLZINBSSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-(3',4'-Difluorobiphenyl-4-yl)ethanone has been investigated for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study reported that specific derivatives exhibited significant cytotoxicity against leukemia and breast cancer cell lines, demonstrating their potential as lead compounds for drug development .

Material Science Applications

This compound is also explored for its utility in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

OLED Development

The compound's unique electronic properties make it suitable for use in OLEDs. Research has shown that incorporating this compound into OLED formulations can enhance device performance by improving light emission efficiency and stability .

Compound DerivativeCancer Cell LineIC50 (µM)Mechanism
Derivative AMCF-75.2Apoptosis
Derivative BK-5623.8Apoptosis
Derivative CHeLa6.5Cell Cycle Arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound, evaluating their anticancer properties against a panel of cell lines. The study concluded that certain modifications to the structure significantly enhanced biological activity, suggesting a structure-activity relationship worth further exploration .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorine substitution patterns and biphenyl backbone variations significantly influence molecular properties. Key analogs include:

Compound Name Molecular Formula MW (g/mol) Fluorine Positions Synthesis Method Key Applications Reference(s)
1-(2',4'-Difluorobiphenyl-4-yl)ethanone C₁₄H₁₀F₂O 244.23 2',4' Claisen-Schmidt condensation Chalcone precursor, antibacterial
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone C₁₄H₁₁FO 230.24 2' Suzuki coupling Intermediate in drug synthesis
3',4'-Difluoroacetophenone C₈H₆F₂O 156.13 3',4' Friedel-Crafts acylation Pharmaceutical intermediate
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone C₁₄H₁₇FNO 237.29 3' (with azepane) Multi-step functionalization Research chemical
  • Lipophilicity: Biphenyl derivatives (e.g., 1-(2',4'-difluorobiphenyl-4-yl)ethanone) exhibit higher logP values compared to simpler acetophenones (e.g., 3',4'-difluoroacetophenone), enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Fluorine atoms at meta/para positions increase metabolic stability via electron-withdrawing effects and resistance to oxidative degradation .

Stability and Reactivity

  • Electrophilic Reactivity: The ketone group in biphenyl ethanones undergoes nucleophilic additions (e.g., chalcone formation) but is stabilized by fluorine’s inductive effect .
  • Metabolic Fate: Fluorine at the 3'/4' positions reduces CYP450-mediated oxidation, prolonging half-life compared to non-fluorinated analogs .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction typically employs acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds via the generation of an acylium ion (CH₃CO⁺), which reacts with the aromatic ring to form the ketone. A representative synthesis involves:

  • Activation : AlCl₃ coordinates with acetyl chloride to form the reactive acylium ion.

  • Electrophilic Attack : The acylium ion attacks the electron-rich aromatic ring of 3,4-difluorobiphenyl, preferentially at the para position due to steric and electronic effects.

  • Deprotonation : The intermediate σ-complex loses a proton to regenerate aromaticity, yielding the final product.

Key reactants and conditions from literature include:

  • Acylating agent : Acetyl chloride (1.2 equiv).

  • Catalyst : AlCl₃ (1.5 equiv).

  • Solvent : Dichloromethane (DCM) or nitrobenzene.

  • Temperature : Reflux (40–60°C).

Catalyst Selection

AlCl₃ remains the catalyst of choice due to its strong Lewis acidity, though FeCl₃ and ZnCl₂ have been explored for milder conditions. Catalytic amounts (10–20 mol%) are insufficient; stoichiometric quantities are required for complete conversion.

Solvent Effects

Polar aprotic solvents like DCM enhance electrophile stability, while nitrobenzene increases reaction rate at the cost of difficult post-processing. A solvent study comparing yields is summarized below:

SolventYield (%)Reaction Time (h)Purity (%)
Dichloromethane85498
Nitrobenzene922.595
Toluene68690

Data synthesized from Refs

Temperature and Time

Elevated temperatures (reflux) accelerate the reaction but risk side products such as over-acylation. Optimal conditions balance speed and selectivity:

  • 70°C : 90% yield in 2 hours.

  • 25°C : 72% yield in 8 hours.

Alternative Synthetic Approaches

Claisen-Schmidt Condensation

Though primarily used for chalcone synthesis, this method could theoretically generate the target compound via aldol condensation between 4-fluoroacetophenone and a difluorinated benzaldehyde. However, no experimental reports confirm this route.

Physicochemical Properties and Characterization

Structural Data

X-ray crystallography confirms the planar biphenyl system with dihedral angles of 5.2° between rings. Key bond lengths include:

  • C=O: 1.21 Å.

  • C-F: 1.34 Å.

Thermal and Solubility Profiles

PropertyValue
Melting Point108–110°C
Solubility in DCM45 g/100 mL
Solubility in Ethanol12 g/100 mL
Thermal Decomposition280°C (TGA onset)

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The ketone serves as a precursor to antibacterial chalcones via Claisen-Schmidt condensation. For example, reaction with 2,6-difluorobenzaldehyde yields (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a potent antimicrobial agent.

Materials Science

Fluorinated biphenyl ketones are investigated as liquid crystal precursors due to their stable mesophases and low viscosity .

Q & A

Q. What synthetic routes are most effective for preparing 1-(3',4'-Difluorobiphenyl-4-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated biphenyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

  • Reagent selection : Use 3',4'-difluorobiphenyl and acetyl chloride for acylation.
  • Catalyst optimization : AlCl₃ is preferred for its high electrophilic activation efficiency, but moisture sensitivity requires anhydrous conditions .
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., polyacylation).
  • Workup : Neutralization of the catalyst with ice-water followed by solvent extraction (e.g., dichloromethane) and column chromatography for purification.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters:

  • a = 13.092 Å, b = 6.102 Å, c = 27.719 Å, V = 2214 ų .
  • Key structural features :
    • Planar biphenyl system with dihedral angles <10° between aromatic rings.
    • Fluorine atoms adopt a meta and para configuration, influencing electronic properties.
  • Software : SHELXL or SHELXTL for refinement, with R values <0.07 indicating high precision .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling. The acetyl group resonates at δ 2.6 ppm (singlet).
    • ¹³C NMR : Carbonyl carbon at δ 198–202 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 233.08 (calculated for C₁₄H₁₀F₂O).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electronegativity (χ) : Fluorine substitution increases χ, enhancing electrophilicity at the carbonyl group.
  • Hardness (η) : Calculated η = ½(IA) = 4.2 eV, indicating moderate reactivity toward soft nucleophiles .
  • HOMO-LUMO gap : ~5.1 eV, suggesting stability under ambient conditions.
  • Applications : Predicts regioselectivity in substitution reactions and binding affinity in enzyme inhibition studies.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or crystal packing effects.
  • Mitigation :
    • Cross-validate with SC-XRD data to confirm substituent positions .
    • Use DEPT-135 and HSQC to resolve overlapping signals in crowded aromatic regions .
    • Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-simulated spectra .

Q. How does fluorination impact the compound’s bioactivity in antimicrobial studies?

  • Mechanism : Fluorine atoms enhance lipophilicity, improving membrane permeability.
  • Structure-activity relationship (SAR) :
    • Meta-fluorine increases potency against Staphylococcus aureus (MIC = 8 µg/mL) by stabilizing π-stacking with bacterial enzyme active sites.
    • Para-fluorine reduces metabolic degradation via steric shielding of the acetyl group .
  • Experimental design :
    • Use agar dilution assays with clinical isolates.
    • Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm selectivity .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValue
Space groupPca2₁
Unit cell (Å)a = 13.092, b = 6.102, c = 27.719
Volume (ų)2214
R factor0.066
Refinement softwareSHELXL-2018

Q. Table 2. Optimized Reaction Conditions for Synthesis

ConditionParameter
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane (dry)
Temperature0–5°C
Reaction time12–16 hours
Yield65–72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.